
Anticancer agent 57
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 57 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a subject of extensive research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 57 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a heterocyclic ring, followed by the introduction of various functional groups to enhance its anticancer activity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 57 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
Anticancer agent 57 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used to investigate cellular processes and pathways involved in cancer progression.
Medicine: this compound is being explored for its therapeutic potential in treating various types of cancer, including breast, lung, and colon cancer.
Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and diagnostic agents.
Mécanisme D'action
The mechanism of action of Anticancer agent 57 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. The compound binds to key proteins and enzymes, inhibiting their activity and triggering apoptosis (programmed cell death) in cancer cells. This process is mediated through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Comparaison Avec Des Composés Similaires
Anticancer agent 57 is unique compared to other similar compounds due to its high potency and selectivity towards cancer cells. Similar compounds include:
Imidazole-based anticancer agents: Known for their ability to interact with various biomolecules and inhibit cancer cell growth.
Benzimidazole derivatives: These compounds share structural similarities with this compound and exhibit potent anticancer activity.
Thienopyrimidine derivatives: These compounds are also known for their anticancer properties and are used in similar research applications.
Propriétés
Formule moléculaire |
C20H21Cl2NO2 |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
(E)-3-[4-[bis(2-chloroethyl)amino]phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H21Cl2NO2/c1-25-19-4-2-3-17(15-19)20(24)10-7-16-5-8-18(9-6-16)23(13-11-21)14-12-22/h2-10,15H,11-14H2,1H3/b10-7+ |
Clé InChI |
FDGNRFLWAKBGSV-JXMROGBWSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N(CCCl)CCCl |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



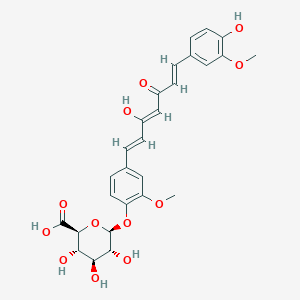
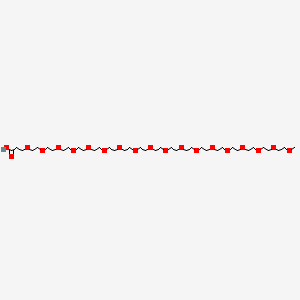
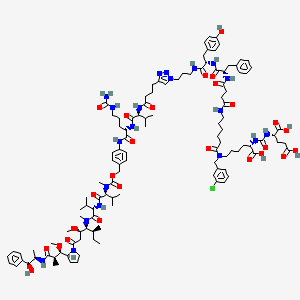
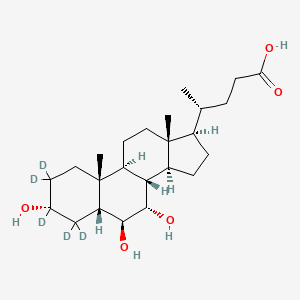

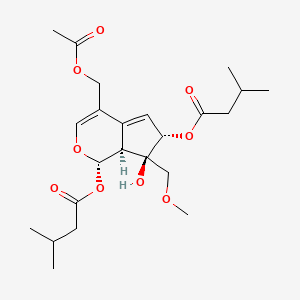
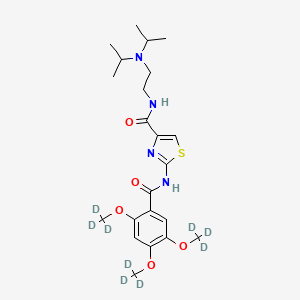
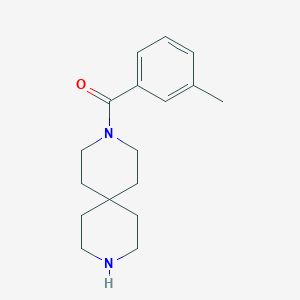

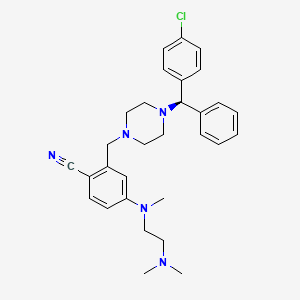
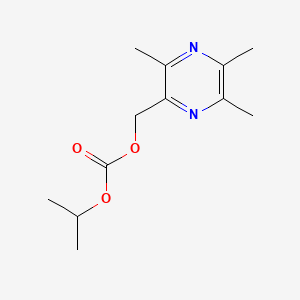
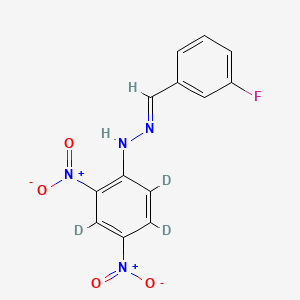
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
